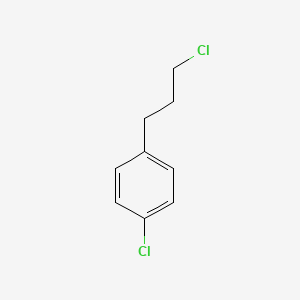

1-Chloro-4-(3-chloropropyl)benzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-chloro-4-(3-chloropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUVHLUSUWWUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370902 | |

| Record name | 1-chloro-4-(3-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64473-34-3 | |

| Record name | 1-chloro-4-(3-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 1 Chloro 4 3 Chloropropyl Benzene

Regioselective Synthesis of 1-Chloro-4-(3-chloropropyl)benzene

Regioselectivity, the control of where substituents are placed on a chemical framework, is paramount in the synthesis of this compound to ensure the desired para-substitution pattern.

Exploration of Friedel-Crafts Acylation Followed by Reduction in the Context of this compound Synthesis

A highly effective and regioselective method for synthesizing this compound is through a two-step process involving Friedel-Crafts acylation followed by a reduction of the resulting ketone. This approach circumvents issues often encountered with direct alkylation, such as carbocation rearrangements and polyalkylation. lumenlearning.comquora.com

The first step is the Friedel-Crafts acylation of chlorobenzene (B131634) with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3). quora.combeilstein-journals.orglibretexts.org The chlorine atom on the benzene (B151609) ring is an ortho, para-directing group. Due to steric hindrance at the ortho position, the acylation reaction predominantly occurs at the para position, leading to the formation of 4-chloro-3'-chloropropiophenone as the major product. quora.com

The subsequent step involves the reduction of the carbonyl group of the propiophenone (B1677668) intermediate to a methylene (B1212753) group. Common reduction methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). quora.com Catalytic hydrogenation can also be employed. quora.com This sequence ensures the formation of the n-propyl chain without rearrangement and maintains the desired 1,4-substitution pattern.

Below is a table summarizing typical conditions for the Friedel-Crafts acylation step:

| Reactants | Catalyst | Solvent | Temperature | Key Outcome |

|---|---|---|---|---|

| Chlorobenzene, 3-Chloropropionyl chloride | AlCl3, FeCl3 | CS2, Nitrobenzene (B124822), or excess Chlorobenzene | 0 - 50 °C | Formation of 4-chloro-3'-chloropropiophenone (major product) |

Application of Electrophilic Aromatic Substitution for Direct Functionalization (e.g., chlorination of (3-chloropropyl)benzene derivatives)

An alternative regioselective strategy involves the direct chlorination of (3-chloropropyl)benzene. nist.govnih.govfishersci.cachemspider.com In this electrophilic aromatic substitution reaction, the alkyl group (the 3-chloropropyl chain) attached to the benzene ring acts as an ortho, para-directing group. youtube.com

The reaction is typically carried out using molecular chlorine (Cl2) and a Lewis acid catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). masterorganicchemistry.comlibretexts.org The catalyst polarizes the Cl-Cl bond, generating a strong electrophile (Cl+) that is attacked by the electron-rich benzene ring. The directing effect of the alkyl group favors the substitution at the ortho and para positions. The desired this compound is the para-isomer, which is often the major product due to less steric hindrance compared to the ortho-isomer.

A comparison of the two main regioselective strategies is presented below:

| Synthetic Strategy | Starting Material | Key Advantage | Potential Disadvantage |

|---|---|---|---|

| Friedel-Crafts Acylation/Reduction | Chlorobenzene | High regioselectivity for the para product; avoids polyalkylation. | Two-step process. |

| Direct Chlorination | (3-chloropropyl)benzene | Single-step functionalization of the ring. | Formation of ortho isomer as a byproduct, requiring separation. |

Mechanistic Considerations in Direct Aromatic Chlorination for this compound Formation

The mechanism of direct aromatic chlorination is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com It proceeds through several key steps:

The directing effect of the 3-chloropropyl group is electronic in nature. As an alkyl group, it is weakly electron-donating, which activates the benzene ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. The intermediate arenium ions formed by attack at these positions are more stabilized by resonance compared to the one formed by meta attack.

Multi-Step Conversions to this compound from Precursors

Synthesizing this compound can also be achieved through multi-step pathways that build the molecule from various precursors, offering flexibility in starting materials and synthetic design.

Synthetic Routes Involving Selective Halogenation and Alkylation Steps

Multi-step syntheses often rely on the careful orchestration of halogenation and alkylation reactions. The order in which these functional groups are introduced is critical to achieving the desired 1,4-disubstitution pattern. For instance, attempting a Friedel-Crafts alkylation of benzene with 1,3-dichloropropane (B93676) is generally not a preferred method due to the high propensity for carbocation rearrangements and polysubstitution, which leads to a mixture of products. lumenlearning.comlibretexts.orgchemguide.co.uk

A more controlled multi-step route could involve the synthesis of an intermediate such as 3-(4-chlorophenyl)propan-1-ol (B1580537). This intermediate can be prepared via several methods, including the Friedel-Crafts acylation of chlorobenzene with succinic anhydride, followed by reduction of both the resulting carboxylic acid and ketone. The alcohol group of 3-(4-chlorophenyl)propan-1-ol can then be selectively converted to a chlorine atom using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (B1173362) (PCl3), yielding the final product.

Investigation of Cross-Coupling Reactions for C-C Bond Formation in the Presence of Halogens

Modern synthetic chemistry offers powerful tools for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. These methods can be strategically employed to construct the 3-chloropropyl side chain on a pre-halogenated benzene ring. numberanalytics.com

Notable cross-coupling reactions applicable to this synthesis include:

A summary of potential cross-coupling partners is provided in the table below:

| Coupling Reaction | Aryl Component | Alkyl Component | Catalyst System |

|---|---|---|---|

| Suzuki Coupling | 4-Chlorophenylboronic acid | 1-Bromo-3-chloropropane | Pd catalyst (e.g., Pd(PPh3)4) + Base |

| Stille Coupling | 1,4-Dichlorobenzene | (3-Chloropropyl)tributylstannane | Pd catalyst (e.g., Pd(PPh3)4) |

| Grignard Coupling | 4-Chlorophenylmagnesium bromide | 1,3-Dichloropropane | Typically uncatalyzed or with Cu salts |

These cross-coupling methods provide a versatile and powerful alternative to classical synthetic approaches, often with high yields and selectivity under mild conditions.

Optimization of Reaction Conditions for Maximizing Yield and Selectivity of this compound

The synthesis of this compound typically begins with the Friedel-Crafts acylation of chlorobenzene with 3-chloropropanoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). This reaction forms an intermediate, 1-(4-chlorophenyl)-3-chloropropan-1-one. The subsequent step is the reduction of the carbonyl group of this ketone to a methylene group to yield the final product.

The optimization of this synthetic pathway is critical for maximizing the yield of the desired para-substituted product and minimizing the formation of ortho and meta isomers. The chlorine substituent on the benzene ring is an ortho-para directing group, meaning the incoming acyl group will preferentially add at positions 2 (ortho) and 4 (para) of the ring. vedantu.com Due to steric hindrance from the chlorine atom, the para product is generally favored. vedantu.com

Several factors influence the yield and isomer selectivity:

Catalyst and Solvent: The choice of catalyst and solvent significantly affects the isomer distribution. Studies on the analogous benzoylation of chlorobenzene show that the proportion of the para isomer can range from 84% to 97%, depending on the reaction conditions. rsc.org For instance, using nitrobenzene as a solvent can influence the reactivity and the resulting isomer ratios. rsc.org

Temperature and Reaction Time: Reaction temperature and duration are crucial parameters. Lower temperatures often increase selectivity for the para isomer by minimizing side reactions and the formation of the less stable ortho isomer.

Mode of Addition: The order in which reactants are mixed (e.g., Perrier addition, where the acyl chloride and catalyst are pre-mixed) can affect the electrophile's reactivity and, consequently, the product distribution. core.ac.uk

The following interactive table, based on data from the analogous Friedel-Crafts benzoylation of chlorobenzene, illustrates how reaction conditions can affect isomer distribution.

Data adapted from studies on the Friedel-Crafts benzoylation of chlorobenzene, which serves as an analogue for the acylation step in the synthesis of this compound. rsc.org

For the second step, the reduction of the ketone, two primary methods are the Clemmensen reduction (using zinc-amalgam and concentrated hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base like potassium hydroxide). The choice depends on the substrate's stability; the Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction uses strongly basic conditions. vedantu.comvedantu.com For the intermediate 1-(4-chlorophenyl)-3-chloropropan-1-one, which lacks acid- or base-sensitive groups, either method could be effective. stackexchange.com Optimization would involve comparing yields and purity from each method.

Green Chemistry Approaches in this compound Synthesis

Traditional methods for synthesizing this compound, particularly the Friedel-Crafts acylation step, present significant environmental challenges. These include the use of stoichiometric amounts of corrosive and hazardous catalysts like AlCl₃ and chlorinated solvents. routledge.com Green chemistry focuses on developing more sustainable alternatives.

A key area of green innovation is the replacement of homogeneous Lewis acid catalysts with heterogeneous, reusable solid acid catalysts. These catalysts are more environmentally friendly, often safer to handle, and simplify product purification. researchgate.net

Examples of green catalysts developed for Friedel-Crafts acylation include:

Metal Oxides: Zinc oxide (ZnO) has been shown to be an effective, low-cost, and reusable catalyst for the acylation of unactivated aromatic compounds like chlorobenzene, even under solvent-free conditions. researchgate.net

Sulfated Zirconia: This solid superacid is a highly effective catalyst for Friedel-Crafts acylations, leading to selective product formation. rsc.org

Zeolites and Clays: These microporous aluminosilicates can act as shape-selective catalysts, potentially improving the yield of the desired para isomer. routledge.com

Rare-earth Metal Triflates: Compounds like hafnium(IV) triflate have demonstrated high catalytic activity, allowing for smooth reactions with low catalyst loading. researchgate.net

The following table compares traditional and green catalyst systems for Friedel-Crafts acylation.

The principles of green chemistry also advocate for replacing hazardous organic solvents with more benign alternatives. beilstein-journals.org For the synthesis of this compound, this can be applied in several ways:

Solvent-Free Reactions: As mentioned, catalysts like zinc oxide can facilitate Friedel-Crafts acylation under solvent-free conditions, significantly reducing waste. researchgate.net

Ionic Liquids: Certain ionic liquids can function as both the solvent and the catalyst, offering a recyclable reaction medium with high efficiency. researchgate.net

Greener Reduction Methods: The Clemmensen reduction uses a zinc-mercury amalgam, posing a significant hazard due to mercury's toxicity. A greener alternative is catalytic hydrogenation using H₂ gas with a metal catalyst (e.g., Pd/C), which produces only water as a byproduct. quora.com Other modern alternatives include the use of silanes in combination with trifluoroacetic acid. stackexchange.com

Atom economy is a measure of how efficiently a chemical process converts reactant atoms into the desired product. The traditional Friedel-Crafts acylation has a notoriously poor atom economy. The reaction requires a stoichiometric amount of AlCl₃ catalyst, which forms a complex with the product ketone. This complex must be hydrolyzed with water, a process that consumes the catalyst and generates a large volume of acidic aluminum hydroxide (B78521) waste. researchgate.net

The two-step synthesis (acylation followed by reduction) is an example of optimizing process efficiency for selectivity. A direct Friedel-Crafts alkylation of chlorobenzene with 1-chloropropane (B146392) would be more atom-economical in theory but would lead to significant carbocation rearrangement, yielding the undesired isopropyl-substituted product. quora.com The acylation-reduction pathway, while longer, prevents this rearrangement and ensures the formation of the correct linear propyl chain, making it the more efficient process for obtaining the desired this compound. quora.commasterorganicchemistry.com

Derivatives and Analogs of 1 Chloro 4 3 Chloropropyl Benzene: Synthesis and Reactivity

Synthesis of Substituted 1-Chloro-4-(3-chloropropyl)benzene Analogs

The structural framework of this compound allows for the introduction of additional substituents, leading to a diverse range of analogs with potentially unique chemical properties.

Introduction of Additional Halogens, Alkyl Groups, or Other Functional Moieties

The aromatic ring of this compound is amenable to electrophilic aromatic substitution reactions, enabling the incorporation of various functional groups. For instance, chlorination of o-difluorobenzene can yield 1-chloro-3,4-difluorobenzene, a related difluoro analog. google.com The presence of the chloro and chloropropyl groups on the benzene (B151609) ring influences the position of further substitution. The chloro group is an ortho-, para-director, while the propyl group also directs to ortho and para positions. quora.com This directing effect is crucial in planning the synthesis of polysubstituted benzenes. openstax.org

The introduction of alkyl groups can be achieved through Friedel-Crafts alkylation. libretexts.orglibretexts.org However, direct alkylation with long-chain alkyl halides can be problematic due to carbocation rearrangements. For example, the reaction of benzene with 1-chlorobutane (B31608) yields a mixture of sec-butyl and butylbenzene. libretexts.org A common strategy to avoid this is Friedel-Crafts acylation followed by reduction of the acyl group. quora.comquora.com This two-step process allows for the clean introduction of straight-chain alkyl groups.

Synthetic Methodologies for Constructing Diverse Structural Variants

A variety of synthetic methodologies can be employed to create diverse structural variants of this compound. Retrosynthetic analysis is a powerful tool for planning multi-step syntheses of substituted aromatic compounds. openstax.org This approach involves working backward from the target molecule to identify suitable starting materials and reaction sequences.

For example, the synthesis of m-chloropropylbenzene can be achieved by first acylating benzene with propanoyl chloride, followed by chlorination at the meta position, and finally, reduction of the acyl group. quora.comquora.com The order of reactions is critical to ensure the desired regioselectivity. openstax.org

Transformations of the Chloropropyl Side Chain

The chloropropyl side chain of this compound is a key site for chemical modification, allowing for its conversion into a variety of other functional groups.

Conversion to Alcohols, Amines, and Carboxylic Acid Derivatives

The terminal chlorine atom of the chloropropyl group can be readily displaced by nucleophiles to introduce new functionalities. For instance, hydrolysis can convert the chloropropyl group to a hydroxyl group, yielding the corresponding alcohol, 3-(4-chlorophenyl)propan-1-ol (B1580537). This alcohol can then be converted back to the chloride using reagents like thionyl chloride. chemicalbook.com

The chloropropyl group can also be converted to an amino group. This transformation can be achieved through various methods, including reaction with ammonia (B1221849) or other amine sources. The resulting amines are valuable intermediates in the synthesis of more complex molecules. For example, substituted diphenylamines can be prepared by reacting an appropriate amine with a para-halo nitrobenzene (B124822) in the presence of a copper cyanide catalyst. google.com

Furthermore, the chloropropyl side chain can be a precursor for carboxylic acid derivatives. One approach involves the oxidation of the alkyl side chain of aromatic rings using strong oxidizing agents like potassium permanganate. britannica.com Another method is the carbonylation of substituted halides in the presence of a copper bromide catalyst and sodium cyanide. google.com This reaction provides a direct route to carboxylic acid derivatives from the corresponding halide.

Cyclization Reactions Involving the Chloropropyl Group to Form Heterocyclic or Carbocyclic Systems

The bifunctional nature of this compound, with reactive sites on both the side chain and the aromatic ring, makes it a suitable precursor for the synthesis of cyclic compounds. Intramolecular reactions can lead to the formation of new rings. For instance, intramolecular Friedel-Crafts reactions can occur where the chloropropyl chain acts as the electrophile, attacking the aromatic ring to form a six-membered ring.

The chloropropyl group can also participate in the formation of heterocyclic rings. For example, reaction with a suitable dinucleophile could lead to the formation of a seven-membered heterocyclic ring containing the aromatic ring.

Modifications of the Aromatic Ring

The aromatic ring of this compound can undergo various substitution reactions to introduce additional functional groups. The existing chloro and chloropropyl substituents direct incoming electrophiles primarily to the ortho and para positions. quora.com

Electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be used to introduce a wide range of substituents. openstax.org For example, nitration of chlorobenzene (B131634) with a mixture of nitric and sulfuric acids yields 1-chloro-4-nitrobenzene (B41953) as the major product. doubtnut.com

The introduction of these groups can significantly alter the electronic properties and reactivity of the molecule, providing access to a wide range of derivatives with tailored properties. For example, the presence of electron-withdrawing groups like a nitro group can deactivate the ring towards further electrophilic substitution. msu.edu

Electrophilic and Nucleophilic Transformations on the Aromatic Core

The reactivity of the aromatic ring in this compound is dictated by the electronic effects of its two substituents: the chloro group and the 3-chloropropyl group. The chlorine atom, being a halogen, is an ortho-, para-directing deactivator for electrophilic aromatic substitution. This is due to the interplay of its electron-withdrawing inductive effect and its electron-donating resonance effect. The 3-chloropropyl group is primarily an alkyl group with a deactivating chloro-substituent on the gamma-carbon. Its effect on the aromatic ring's reactivity is less pronounced than the directly attached chlorine, acting mainly as a weak deactivating group.

Electrophilic Aromatic Substitution:

Detailed experimental studies on the direct electrophilic substitution of this compound are not extensively reported in publicly accessible literature. However, based on the established principles of electrophilic aromatic substitution, any incoming electrophile would be directed to the positions ortho and para to the ring's chlorine atom. Since the para position is already occupied by the 3-chloropropyl group, substitution is expected to occur predominantly at the two equivalent ortho positions (C-2 and C-6).

Common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to yield the corresponding 2-substituted-1-chloro-4-(3-chloropropyl)benzene derivatives. The deactivating nature of both substituents would necessitate harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) compared to benzene or more activated aromatic compounds.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the aromatic core of this compound is generally challenging. The presence of a single, moderately deactivating chloro group is typically insufficient to activate the ring for attack by common nucleophiles under standard conditions. For SNAr to proceed efficiently, the aromatic ring usually requires strong electron-withdrawing groups (e.g., nitro groups) positioned ortho and/or para to the leaving group.

Synthesis of Biphenyl and Other Polyaromatic Systems Incorporating the this compound Scaffold

The aromatic chlorine atom of this compound serves as a key functional group for the construction of larger aromatic systems through various cross-coupling reactions. These methods are instrumental in forming carbon-carbon bonds and are widely employed in the synthesis of biphenyls and other polycyclic aromatic compounds.

Suzuki-Miyaura Coupling:

One of the most powerful and versatile methods for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. In this context, this compound could serve as the aryl halide partner.

While specific examples detailing the Suzuki-Miyaura coupling of this compound are scarce in the literature, the general methodology would involve its reaction with an arylboronic acid in the presence of a palladium catalyst and a base. The product would be a 4-(3-chloropropyl)biphenyl derivative. The choice of catalyst, ligand, base, and solvent would be crucial for optimizing the reaction yield and minimizing side reactions.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Arylboronic Acid | Catalyst | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 4-(3-Chloropropyl)-1,1'-biphenyl |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 4'-(3-Chloropropyl)-4-methoxy-1,1'-biphenyl |

| Naphthalene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 2-(4-(3-Chloropropyl)phenyl)naphthalene |

This table represents a hypothetical reaction scheme based on general Suzuki-Miyaura coupling protocols, as specific literature data for this substrate is limited.

Other Cross-Coupling Reactions:

Other palladium-catalyzed cross-coupling reactions, such as the Stille, Heck, and Sonogashira couplings, could also potentially utilize this compound as a substrate to introduce various unsaturated moieties and build polyaromatic frameworks. For instance, a Heck reaction with an alkene would lead to the formation of a styrenyl derivative, while a Sonogashira coupling with a terminal alkyne would yield an alkynyl-substituted benzene.

The synthesis of more complex polyaromatic systems could be envisaged through intramolecular reactions. For example, if the 3-chloropropyl chain were modified to contain a suitable functional group, an intramolecular cyclization onto the aromatic ring could lead to the formation of a fused ring system. However, a detailed exploration of such synthetic routes involving initial modification of the side chain falls outside the strict scope of this article.

Applications of 1 Chloro 4 3 Chloropropyl Benzene in Complex Molecule Synthesis

A Flexible Building Block in the Landscape of Organic Synthesis

The presence of two distinct reactive sites in 1-chloro-4-(3-chloropropyl)benzene—the alkyl chloride and the aryl chloride—provides chemists with a powerful tool for sequential and site-selective reactions. The aliphatic chlorine atom is susceptible to nucleophilic substitution, while the aromatic chlorine can participate in cross-coupling reactions, offering a gateway to a multitude of more complex structures.

A Precursor for the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The structural motif of a phenylpropyl group is prevalent in a variety of pharmacologically active molecules. This compound serves as a key starting material for the introduction of this framework. Through nucleophilic substitution reactions at the chloropropyl chain, various functional groups, particularly amines, can be readily introduced. This strategy is fundamental in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals.

For instance, the reaction of this compound with primary or secondary amines can lead to the formation of N-substituted 3-(4-chlorophenyl)propylamines. These intermediates can then undergo further transformations, such as intramolecular cyclization, to construct heterocyclic ring systems. The 4-chlorophenyl group can also be modified at a later stage of the synthesis, for example, through palladium-catalyzed cross-coupling reactions, to introduce additional complexity and fine-tune the biological activity of the final API.

| Intermediate Type | Synthetic Transformation | Potential Pharmaceutical Application |

| N-Arylpropylamines | Nucleophilic substitution with amines | Antidepressants, Antipsychotics |

| Phenylpropyl Ethers | Williamson ether synthesis | Antihistamines, Calcium channel blockers |

| Phenylpropyl Thioethers | Reaction with thiolates | Antifungal agents |

A Key Component in the Synthesis of Agrochemicals and Their Derivatives

The development of novel and effective agrochemicals is crucial for modern agriculture. The chemical scaffold provided by this compound is also found in certain classes of pesticides and herbicides. The lipophilic nature of the chlorophenyl group can enhance the permeability of the molecule through the waxy cuticles of plants or the exoskeletons of insects.

Friedel-Crafts acylation of the benzene (B151609) ring of this compound can be employed to introduce a keto group, which can then be further elaborated to create a variety of agrochemical derivatives. Additionally, the chloropropyl side chain can be functionalized to incorporate moieties known to interact with specific biological targets in pests or weeds.

| Agrochemical Class | Synthetic Strategy | Mode of Action (Example) |

| Phenylpyrazole Insecticides | Multi-step synthesis involving heterocycle formation | GABA-gated chloride channel antagonist |

| Phenoxy Herbicides | Etherification of the corresponding phenol derivative | Disruption of plant growth hormones |

An Essential Monomer in Material Science and Polymer Chemistry

The bifunctionality of this compound also lends itself to applications in the field of material science and polymer chemistry. The ability to undergo polymerization or to be incorporated into larger macromolecular structures makes it a valuable monomer for the creation of functional polymers with tailored properties.

For example, the chloropropyl group can be converted to a Grignard reagent, which can then be used in polymerization reactions. Alternatively, the molecule can undergo polycondensation reactions with suitable comonomers. The presence of the chlorine atom on the phenyl ring can also be exploited to modify the properties of the resulting polymer, such as its thermal stability, flame retardancy, and refractive index.

| Polymer Type | Polymerization Method | Potential Application |

| Polyethers | Williamson ether synthesis with diols | High-performance engineering plastics |

| Polysulfones | Nucleophilic aromatic substitution with bisphenols | Membranes for gas separation |

| Functional Polystyrenes | Copolymerization with styrene and subsequent functionalization | Resins for solid-phase synthesis |

A Gateway to Chirality: Chiral Derivatization and Asymmetric Synthesis

The synthesis of single-enantiomer chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. This compound provides a platform for the introduction of chirality and the synthesis of enantiomerically pure compounds.

Enantioselective Transformations of the Chloropropyl Group

The chloropropyl side chain of this compound can be a focal point for asymmetric transformations. For instance, Friedel-Crafts acylation of the benzene ring with a suitable acyl chloride, followed by asymmetric reduction of the resulting ketone, can generate a chiral alcohol with high enantiomeric excess. This chiral alcohol can then serve as a key intermediate for the synthesis of more complex chiral molecules. The stereocenter introduced in this step can direct the stereochemistry of subsequent reactions.

| Asymmetric Reaction | Catalyst/Reagent | Product Type |

| Asymmetric Reduction of Ketones | Chiral Ruthenium or Rhodium catalysts | Chiral Secondary Alcohols |

| Asymmetric Epoxidation of an Allylic Derivative | Sharpless or Jacobsen epoxidation | Chiral Epoxides |

| Asymmetric Dihydroxylation of an Allylic Derivative | AD-mix | Chiral Diols |

A Scaffold for the Synthesis of Chiral Scaffolds and Ligands

Chiral ligands are essential components of transition metal catalysts used in a wide array of asymmetric reactions. The rigid backbone and the potential for introducing various functional groups make derivatives of this compound attractive scaffolds for the design and synthesis of novel chiral ligands.

By strategically modifying both the chloropropyl side chain and the chlorophenyl ring, it is possible to create bidentate or tridentate ligands that can coordinate to a metal center and create a chiral environment. For example, the chloropropyl chain can be used to introduce a phosphine group, while the phenyl ring can be functionalized with another coordinating group. These custom-designed chiral ligands can then be employed in catalytic asymmetric reactions to produce enantiomerically enriched products.

Computational Chemistry and Theoretical Studies of 1 Chloro 4 3 Chloropropyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 1-Chloro-4-(3-chloropropyl)benzene, these methods could offer deep insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of this compound would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

From this optimized geometry, the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can map the electron density to determine the distribution of charge across the molecule. This would reveal the partial positive and negative charges on each atom, identifying electrophilic and nucleophilic sites. For instance, the chlorine atoms and the aromatic ring would likely exhibit distinct electronic characteristics influencing their reactivity in different chemical environments.

Although specific DFT data for this compound is not published, studies on similar molecules like chlorobenzene (B131634) and other substituted benzenes have demonstrated the utility of this approach in understanding their electronic properties. arxiv.orgscispace.com

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing a molecule. For this compound, theoretical calculations could generate predicted spectra that can be compared with experimental data for validation.

Infrared (IR) and Raman Spectroscopy: Calculations of vibrational frequencies can predict the appearance of IR and Raman spectra. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. These predicted spectra can aid in the interpretation of experimental spectra and the assignment of specific peaks to particular functional groups, like the C-Cl bonds and the aromatic ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical shifts are highly sensitive to the electronic environment of each nucleus and can be a powerful tool for confirming the structure of the molecule.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Visible absorption spectra. This would provide information about the wavelengths of light the molecule absorbs and the nature of the excited states.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The propyl chain in this compound introduces conformational flexibility. Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing insights into its dynamics and interactions.

An MD simulation of this molecule would involve placing it in a simulated environment (e.g., a solvent box) and calculating the forces between atoms over time using a force field. This allows for the exploration of the molecule's conformational landscape, identifying the most stable arrangements of the chloropropyl side chain relative to the chlorobenzene ring. The simulation would also reveal the dynamics of bond rotations and the flexibility of the molecule.

Furthermore, MD simulations can be used to study intermolecular interactions. By simulating multiple molecules of this compound together, one could investigate how they pack in a condensed phase and the nature of the non-covalent interactions (e.g., van der Waals forces, dipole-dipole interactions) between them.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic substitution at the propyl chain or electrophilic substitution on the aromatic ring.

By mapping the potential energy surface of a reaction, computational methods can identify transition states, which are the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. This allows for the comparison of different possible reaction pathways and the identification of the most likely mechanism. For instance, one could computationally investigate whether a substitution reaction at the propyl chain proceeds via an SN1 or SN2 mechanism.

Structure-Activity Relationship (SAR) Studies via Chemoinformatics Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Chemoinformatics tools are essential for conducting these studies, especially when dealing with large datasets of compounds.

If this compound were part of a series of compounds being evaluated for a particular biological activity, chemoinformatics approaches could be used to build a predictive SAR model. This typically involves:

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as size, shape, lipophilicity (e.g., logP), and electronic properties.

Model Building: Using statistical methods or machine learning algorithms to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: Testing the predictive power of the model on a set of compounds not used in the model-building process.

A validated SAR model could then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs by identifying the key structural features that influence activity. No specific SAR studies for this compound have been found in the public domain.

Environmental and Toxicological Considerations of 1 Chloro 4 3 Chloropropyl Benzene in Research Contexts

Degradation Pathways and Metabolites in Laboratory Environments

Direct experimental studies on the degradation of 1-chloro-4-(3-chloropropyl)benzene are not extensively documented in publicly available literature. However, its structural motifs—a chlorinated benzene (B151609) ring and a chlorinated alkyl side chain—allow for informed predictions of its degradation pathways based on research conducted on analogous compounds, such as chlorinated benzenes and alkylbenzenes.

The degradation of this compound in a laboratory environment is expected to proceed through two primary routes: oxidation of the aromatic ring and degradation of the chloropropyl side chain.

Aromatic Ring Oxidation:

Under aerobic conditions, the chlorobenzene (B131634) moiety is susceptible to microbial degradation. Bacteria, particularly species from the genera Pseudomonas and Burkholderia, are known to initiate the breakdown of chlorinated benzenes. nih.gov The initial enzymatic attack typically involves a dioxygenase, which incorporates two hydroxyl groups onto the aromatic ring, forming a substituted catechol. This is a common strategy employed by aerobic bacteria to destabilize the aromatic system. nih.govarizona.edu Subsequent enzymatic reactions would lead to ring cleavage and further degradation into central metabolic intermediates.

Side-Chain Degradation:

The three-carbon chlorinated propyl side chain is likely to undergo degradation through processes such as β-oxidation, a common metabolic pathway for alkyl chains. Studies on n-propylbenzene have shown that bacteria can oxidize the propyl group to form corresponding carboxylic acids. nih.gov In the case of this compound, this would likely involve initial oxidation of the terminal carbon of the propyl group, followed by successive rounds of oxidation.

Potential Metabolites:

Based on these established degradation pathways for similar compounds, a number of potential metabolites can be hypothesized for this compound in a laboratory setting.

| Inferred Degradation Pathway | Initial Reactant | Potential Intermediate(s) | Potential Final Product(s) (before complete mineralization) |

| Aromatic Ring Oxidation | This compound | 4-(3-chloropropyl)catechol | Chloro-substituted muconic acids |

| Side-Chain Oxidation (β-oxidation) | This compound | 3-(4-chlorophenyl)propanoic acid, 4-chlorophenylacetic acid | 4-Chlorobenzoic acid |

It is important to note that the actual metabolites formed may vary depending on the specific microorganisms present and the environmental conditions within the laboratory setting.

Biotransformation Studies and Enzyme-Mediated Reactions

The biotransformation of this compound is anticipated to be driven by specific enzyme-mediated reactions, primarily catalyzed by microbial oxygenases and dehydrogenases.

Key Enzyme Families in Biotransformation:

Dioxygenases: These enzymes are crucial for the initial attack on the aromatic ring of chlorinated benzenes. nih.govarizona.edu They introduce two hydroxyl groups, leading to the formation of a cis-dihydrodiol, which is then rearomatized to a catechol.

Monooxygenases: While dioxygenases are common, monooxygenases can also play a role in the hydroxylation of aromatic rings.

Dehydrogenases: These enzymes are involved in the subsequent steps of catechol degradation and the oxidation of the alkyl side chain.

Dehalogenases: These enzymes catalyze the removal of chlorine atoms from the molecule, a critical step in detoxification and mineralization. Reductive dehalogenation is more common under anaerobic conditions. nih.gov

Research on the biodegradation of lower chlorinated benzenes has demonstrated that the process is often initiated by toluene-dioxygenase-like enzymes, which exhibit broad substrate specificity. microbe.com It is plausible that similar enzymes would be responsible for the initial transformation of this compound.

Hypothesized Enzyme-Mediated Reactions:

| Enzyme Class | Substrate Moiety | Reaction | Resulting Product |

| Aromatic Dioxygenase | Chlorobenzene ring | Dihydroxylation | 4-(3-chloropropyl)catechol |

| Alcohol Dehydrogenase | Chloropropyl side chain (after initial oxidation) | Oxidation of alcohol to aldehyde | 3-(4-chlorophenyl)propanal |

| Aldehyde Dehydrogenase | Chloropropyl side chain (after alcohol oxidation) | Oxidation of aldehyde to carboxylic acid | 3-(4-chlorophenyl)propanoic acid |

Further research involving microcosm studies with specific microbial isolates or enzyme assays would be necessary to definitively identify the enzymes and the precise sequence of reactions involved in the biotransformation of this compound.

Responsible Handling and Disposal Practices in Academic Research

The responsible management of this compound in a research setting is essential to protect laboratory personnel and the environment. Adherence to established safety protocols and waste disposal regulations is mandatory.

Handling:

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should always be worn. arizona.edu

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Spill Management: In the event of a spill, the area should be evacuated, and the spill should be absorbed with an inert material such as sand or vermiculite. The absorbed material should then be collected in a sealed container for proper disposal.

Disposal:

Chemical waste containing this compound must be disposed of as hazardous waste in accordance with institutional, local, and national regulations.

Waste Segregation and Labeling:

Waste Containers: Use designated, properly labeled, and sealed containers for the collection of waste containing this compound.

Segregation: Halogenated organic waste should be segregated from non-halogenated waste streams to facilitate proper disposal and potential recycling or treatment options.

Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

Disposal Procedures:

Licensed Waste Haulers: Disposal of hazardous chemical waste must be carried out by a licensed and reputable hazardous waste disposal company.

Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste products be disposed of down the sink or in general trash.

By following these guidelines, researchers can minimize the risks associated with the use of this compound and ensure that its use in advancing scientific knowledge does not come at the cost of environmental contamination or personal harm.

Despite a comprehensive search for information regarding the emerging research applications of this compound, there is currently no publicly available scientific literature or patent data detailing its use in the specific areas outlined in the provided structure. Searches for the integration of this compound in flow chemistry, its application in supramolecular chemistry, its use in advanced materials development, or its interdisciplinary research with biological and medicinal systems did not yield any relevant results.

Therefore, this article cannot be generated as requested due to the absence of foundational research findings for the specified topics.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Chloro-4-(3-chloropropyl)benzene in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods or closed systems to minimize inhalation exposure (vapor pressure data suggests moderate volatility). In case of skin contact, wash immediately with soap and water. Emergency showers and eye-wash stations must be accessible. Store in airtight containers away from oxidizing agents, and ensure proper ventilation to avoid accumulation of vapors .

Q. How can researchers confirm the structural identity of this compound after synthesis?

- Methodological Answer : Use a combination of 1H-NMR and 13C-NMR spectroscopy to verify substituent positions on the benzene ring and chloropropyl chain. For example, the aromatic protons will show splitting patterns consistent with para-substitution, while the chloropropyl chain’s protons will exhibit characteristic coupling in the aliphatic region. Infrared (IR) spectroscopy can confirm C-Cl stretches (~550–850 cm⁻¹). High-resolution mass spectrometry (HRMS) should match the molecular formula (C₉H₁₀Cl₂, exact mass: 188.0164) .

Q. What is a standard synthetic route for this compound?

- Methodological Answer : A two-step approach is commonly employed:

Friedel-Crafts alkylation : React chlorobenzene with 3-chloropropanol in the presence of a Lewis acid catalyst (e.g., AlCl₃) to attach the propyl chain.

Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) or PCl₃ to introduce the terminal chlorine on the propyl group.

Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution at the chloropropyl group?

- Methodological Answer : To replace the terminal chlorine with nucleophiles (e.g., amines, thiols):

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity.

- Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side reactions (e.g., elimination).

- Catalysts : Add KI to facilitate the SN2 mechanism via halide exchange. Monitor progress using TLC or GC-MS. For sterically hindered nucleophiles, consider microwave-assisted synthesis to reduce reaction time .

Q. What thermodynamic data are critical for assessing the feasibility of reactions involving this compound?

- Methodological Answer : Key parameters include:

- Enthalpy of formation (ΔfH°) : Determines stability under synthetic conditions. For analogous chlorinated benzenes, ΔfH° ranges from -50 to -30 kJ/mol.

- Bond dissociation energies (BDE) : The C-Cl bond in the chloropropyl group (~315 kJ/mol) is weaker than aromatic C-Cl bonds (~400 kJ/mol), influencing substitution reactivity.

- Solubility parameters : Use Hansen solubility parameters to predict compatibility with solvents during crystallization .

Q. How can researchers design experiments to explore the biological activity of derivatives of this compound?

- Methodological Answer :

- Derivatization : Synthesize analogs via nucleophilic substitution (e.g., replace chlorine with amino or carboxyl groups) to modulate lipophilicity and bioavailability.

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., cytochrome P450 isoforms) to identify lead compounds.

- Structure-activity relationship (SAR) : Use computational tools (e.g., molecular docking) to correlate substituent effects with activity. For in vivo studies, ensure proper metabolic stability profiling via HPLC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。